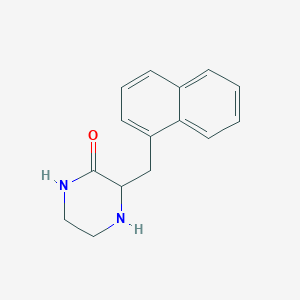
3-Naphthalen-1-ylmethyl-piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-(1-Naphthylmethyl)piperazin-2-one is a chiral organic compound characterized by its piperazin-2-one core structure substituted with a 1-naphthylmethyl group
Synthetic Routes and Reaction Conditions:
Jocic-type Reactions: One common synthetic route involves Jocic-type reactions with N-substituted diamines. This method allows for the regioselective formation of 1-substituted piperazin-2-ones with minimal loss of stereochemical integrity.
Palladium-Catalyzed Asymmetric Hydrogenation: Another approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.
Industrial Production Methods: The industrial production of (R)-3-(1-Naphthylmethyl)piperazin-2-one typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, scalability, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the piperazin-2-one core can be modified by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, or other nucleophiles
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
科学的研究の応用
Chemistry: (R)-3-(1-Naphthylmethyl)piperazin-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: The compound has been studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: It has shown promise in pharmaceutical research, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of fine chemicals and materials, leveraging its unique chemical properties.
作用機序
The mechanism by which (R)-3-(1-Naphthylmethyl)piperazin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
類似化合物との比較
4-(1-Naphthylmethyl)piperazin-2-one: A structural isomer with the naphthylmethyl group at a different position.
3-(2-Naphthylmethyl)piperazin-2-one: Another isomer with the naphthylmethyl group attached to a different carbon on the naphthalene ring.
Uniqueness: (R)-3-(1-Naphthylmethyl)piperazin-2-one is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and biological activity compared to its isomers.
特性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
3-(naphthalen-1-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-15-14(16-8-9-17-15)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14,16H,8-10H2,(H,17,18) |
InChIキー |
LZBZZLVHPFFTGC-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C(N1)CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


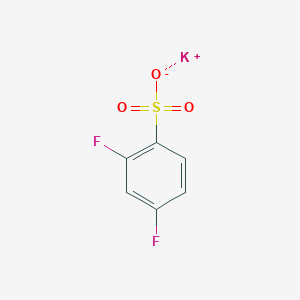
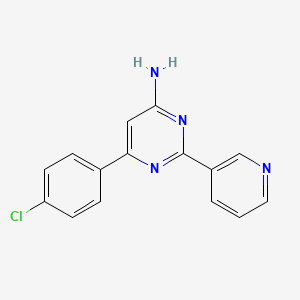
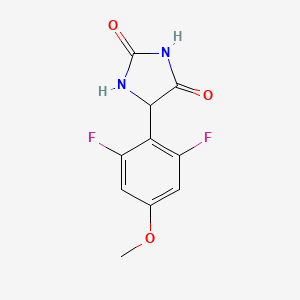
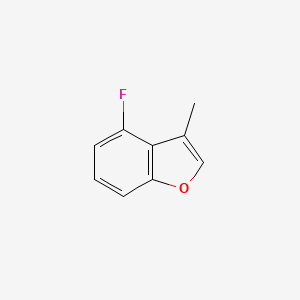
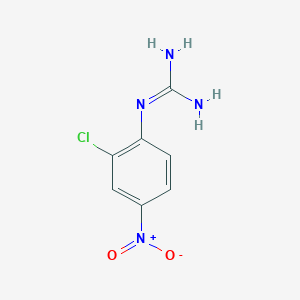
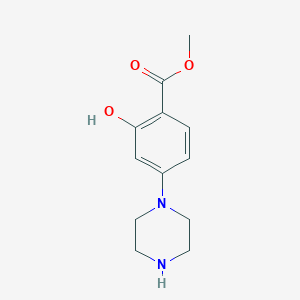
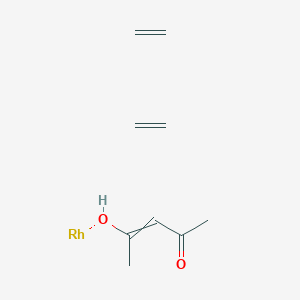
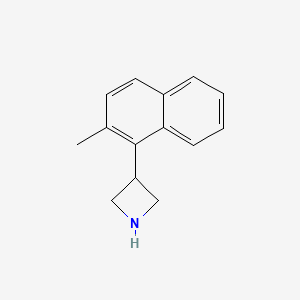
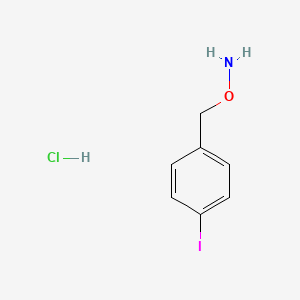
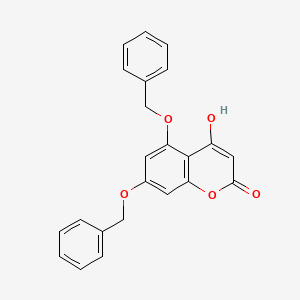

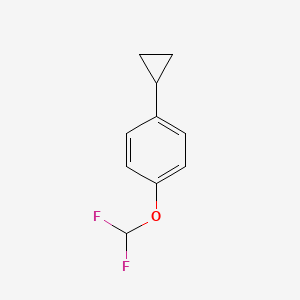
![3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B15337441.png)

